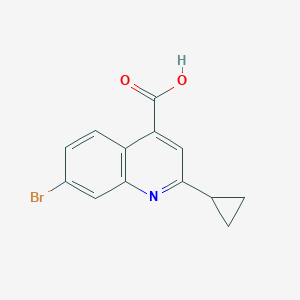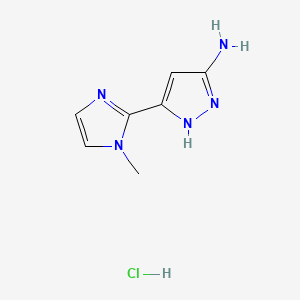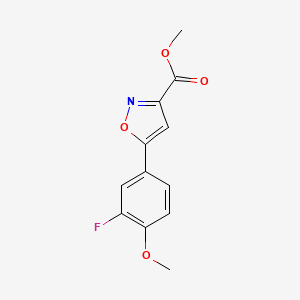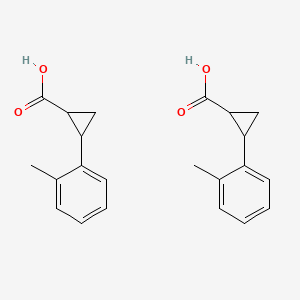![molecular formula C6H7NO B13717466 (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with appropriate nitrogen-containing reagents. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-one with ammonia or amines under specific conditions to introduce the nitrogen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar compound without the nitrogen atom.
(1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one: Another bicyclic compound with a different substitution pattern.
Uniqueness
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4?,5-/m0/s1 |
Clé InChI |
DDUFYKNOXPZZIW-AKGZTFGVSA-N |
SMILES isomérique |
C1[C@@H]2C=CC1C(=O)N2 |
SMILES canonique |
C1C2C=CC1NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)









